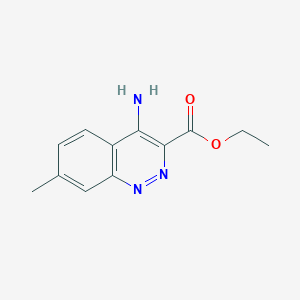
sodium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene typically involves multiple steps, starting with the preparation of the core benzene structure. The process often includes electrophilic aromatic substitution reactions, where specific substituents are introduced to the benzene ring under controlled conditions . Common reagents used in these reactions include halogens, acids, and other electrophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous purification steps to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, acids, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Sodium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism by which sodium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound valuable for research in fields like pharmacology and biochemistry .
Comparación Con Compuestos Similares
Similar Compounds
3,3’,5,5’-Tetramethylbenzidine: Known for its use in immunohistochemistry and enzyme-linked immunosorbent assays.
Sodium triphenylphosphine trisulfonate: Used in industrial catalysis and known for its water-soluble properties.
Propiedades
Número CAS |
189241-35-8 |
|---|---|
Fórmula molecular |
C22H29Na |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
sodium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene |
InChI |
InChI=1S/C22H29.Na/c1-21(2,3)17-22(4,5)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15H,16-17H2,1-5H3;/q-1;+1 |
Clave InChI |
KNJNLWLOXYNTDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C[C-](C1=CC=CC=C1)C2=CC=CC=C2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)

![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)

![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)
![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)

![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)

